molecular formula C5H10N2O2S2 B1438904 4-Thiomorpholinecarbothioamide 1,1-dioxide CAS No. 21428-88-6

4-Thiomorpholinecarbothioamide 1,1-dioxide

Cat. No. B1438904
CAS RN: 21428-88-6
M. Wt: 194.3 g/mol
InChI Key: BPQWFNIJRQEEFH-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Thiomorpholinecarbothioamide 1,1-dioxide” are not fully documented in the sources I found . For comprehensive information, you may need to refer to the product’s Material Safety Data Sheet (MSDS) or contact the supplier directly.

Scientific Research Applications

Medicinal Chemistry Building Blocks

Thiomorpholines, including the 1,1-dioxide variants, serve as significant building blocks in medicinal chemistry. Their importance is highlighted by the development of novel bridged bicyclic thiomorpholines, which exhibit intriguing biological profiles. These compounds are synthesized from cost-effective starting materials through straightforward chemistry, emphasizing their potential in creating pharmacologically active molecules (Walker & Rogier, 2013).

Antimicrobial Activity

Research into thiomorpholine derivatives has led to the identification of compounds with promising antimicrobial properties. One study focused on the synthesis of thiomorpholine-4ylbenzohydrazide derivatives, which were evaluated for their antimicrobial activity, showcasing the potential of thiomorpholine structures in addressing microbial resistance and enhancing intracellular concentration of therapeutic agents (Kardile & Kalyane, 2010).

Continuous Manufacturing in Drug Synthesis

A notable advancement in the synthesis of HIV Maturation Inhibitor BMS-955176 intermediate, 4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide, has been achieved through continuous processing. This method safely handles highly exothermic reactions, illustrating an efficient, scalable, and robust manufacturing approach (Strotman et al., 2018).

Catalytic Applications

Thiomorpholine structures have been employed in novel hydrogels for the selective support in the preparation of gold nanoparticles. These composites exhibit high catalytic activity for the reduction of 4-nitrophenol, demonstrating the versatility of thiomorpholine derivatives in catalysis and material science applications (Ilgın, Ozay, & Ozay, 2019).

Synthesis and Chemical Reactions

The double Michael addition reaction catalyzed by boric acid/glycerol in water exemplifies the green chemistry approach to synthesizing thiomorpholine 1,1-dioxides. This methodology emphasizes the simplicity and eco-friendliness of producing thiomorpholine derivatives with good to excellent yields (Halimehjnai et al., 2013).

Safety And Hazards

The safety and hazards associated with “4-Thiomorpholinecarbothioamide 1,1-dioxide” are not fully documented in the sources I found . For comprehensive information, you may need to refer to the product’s Material Safety Data Sheet (MSDS) or contact the supplier directly.

properties

IUPAC Name

1,1-dioxo-1,4-thiazinane-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2S2/c6-5(10)7-1-3-11(8,9)4-2-7/h1-4H2,(H2,6,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQWFNIJRQEEFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Thiomorpholinecarbothioamide 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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